3-(4-ethoxyphenyl)-2-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound is a quinazolinone derivative featuring a 1,3-oxazole substituent linked via a sulfanyl (-S-) bridge. The quinazolinone core is substituted with a 4-ethoxyphenyl group at position 3 and a 2-(2-methoxyphenyl)-5-methyloxazole-4-ylmethyl group at position 2.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)31-27(32)21-9-5-7-11-23(21)30-28(31)36-17-24-18(2)35-26(29-24)22-10-6-8-12-25(22)33-3/h5-16H,4,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLDGBYAAHQAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocyclic molecules:
Key Observations :
Core Heterocycles: The target compound’s quinazolinone-oxazole hybrid contrasts with triazole/thiadiazole cores in analogues. Quinazolinones are known for kinase inhibition (e.g., EGFR inhibitors), while oxazoles contribute to metabolic stability .
The oxazole-methylsulfanyl side chain introduces steric bulk absent in simpler triazole derivatives (e.g., ), which could influence binding pocket compatibility.
Biological Activity: Triazole derivatives () show antifungal/antibacterial activity, likely via CYP51 or efflux pump inhibition. The target compound’s oxazole-quinazolinone scaffold may similarly target fungal cytochrome P450 enzymes . Thiadiazole derivatives () exhibit antimicrobial effects through membrane disruption, a mechanism less likely for the target compound due to its polar sulfanyl and quinazolinone groups.
Physicochemical Properties
- Solubility : Reduced aqueous solubility compared to sulfonyl-containing triazoles (), necessitating formulation adjustments for bioavailability.
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